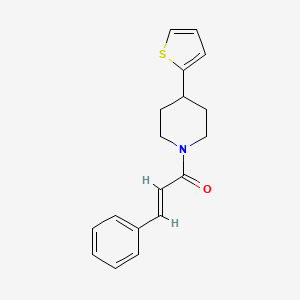

(E)-3-phenyl-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-phenyl-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one, also known as PTPI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. PTPI is a synthetic compound that is derived from piperidine and thiophene, and has been shown to possess unique biochemical and physiological properties. In

Scientific Research Applications

NMR Characteristics and Molecular Modeling

Research on derivatives of (E)-3-phenyl-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one, such as those with hydroxyphenyl groups, has focused on their NMR characteristics and conformational analysis. Advanced NMR techniques and molecular modeling provide insights into the structural assignments and conformations of these compounds, facilitating their application in chemical synthesis and design (Zheng Jin-hong, 2011).

Crystal Structures of Novel Chalcones

A study on the syntheses and crystal structures of thiophene/phenyl-piperidine hybrid chalcones has elucidated their molecular conformations, including chair conformations of piperidine rings and planar thiophene rings. These findings have implications for understanding the molecular interactions and properties of such compounds, potentially guiding their use in material science and pharmacology (M. Parvez et al., 2014).

Ionic Thiol Addition to Acetylenic Ketones

The stereochemistry of ionic thiol addition to acetylenic ketones, leading to (E)- and (Z)-isomers, offers valuable information for chemical synthesis processes. Understanding these reactions can enhance the development of synthetic methodologies for producing compounds with precise stereochemical configurations (Mohamed T. Omar & M. N. Basyouni, 1974).

Antibacterial Activity of Piperidine Containing Compounds

Research into the microwave-assisted synthesis of piperidine-containing compounds, including those related to this compound, has demonstrated their potential antibacterial activity. This suggests applications in developing new antimicrobial agents (Ram C. Merugu, D. Ramesh, & B. Sreenivasulu, 2010).

Neuroprotective and Antagonist Activities

Compounds structurally related to this compound, such as ifenprodil derivatives, have been identified as potent NMDA antagonists with potential neuroprotective properties. This highlights the therapeutic potential of these compounds in treating neurological conditions (B. Chenard et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which involves the synthesis, transport, and release of melanin .

Mode of Action

The compound exhibits strong competitive inhibition activity against tyrosinase . It interacts with tyrosinase residues in the tyrosinase active site, thereby directly inhibiting tyrosinase as a competitive inhibitor .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the synthesis of melanin, leading to anti-melanogenic effects . This is particularly significant in α-MSH and IBMX-induced B16F10 melanoma cells .

Result of Action

The compound’s action results in dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells . This suggests that the compound might be considered a potent tyrosinase inhibitor for use in the development of therapeutic agents for diseases associated with hyperpigment disorders .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with certain enzymes and proteins

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

(E)-3-phenyl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(9-8-15-5-2-1-3-6-15)19-12-10-16(11-13-19)17-7-4-14-21-17/h1-9,14,16H,10-13H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHWMQHBGFQNJR-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

methanone](/img/structure/B2760464.png)